3-Chloro-4-propoxyaniline hydrochloride physicochemical properties
3-Chloro-4-propoxyaniline hydrochloride physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-propoxyaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-propoxyaniline hydrochloride is a substituted aniline derivative of significant interest in synthetic organic chemistry. As a chemical intermediate, it serves as a valuable building block in the development of more complex molecules, particularly within the pharmaceutical and agrochemical industries. The presence of a chlorine atom, a propoxy group, and an aniline functional group provides multiple reaction sites, making it a versatile precursor. An in-depth understanding of its physicochemical properties is paramount for its effective handling, characterization, and application in research and development.
This guide provides a comprehensive technical overview of 3-Chloro-4-propoxyaniline hydrochloride, focusing on its core physicochemical properties, analytical characterization methodologies, and safety protocols. The information herein is synthesized to provide researchers and drug development professionals with the foundational knowledge required for its successful application in the laboratory. The significance of chloro-containing compounds in medicinal chemistry is substantial, with over 250 FDA-approved drugs containing chlorine, highlighting the importance of understanding such precursors.[1][2]
Molecular Structure and Physicochemical Properties
The structural and physical characteristics of a compound are fundamental to its reactivity, solubility, and overall behavior in a chemical system.
Chemical Structure
3-Chloro-4-propoxyaniline hydrochloride is the hydrochloride salt of 3-chloro-4-propoxyaniline. The core structure consists of a benzene ring substituted with an amino group, a chlorine atom, and a propoxy group. The hydrochloride salt form generally enhances stability and aqueous solubility compared to the free base.
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IUPAC Name: 3-chloro-4-propoxyaniline hydrochloride
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Molecular Formula: C₉H₁₃Cl₂NO
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Molecular Weight: 222.11 g/mol
Core Physicochemical Data
The following table summarizes the key physicochemical properties of the parent compound, 3-Chloro-4-propoxyaniline. Data for the hydrochloride salt may vary, particularly concerning melting point and solubility.
| Property | Value | Source |
| Appearance | Solid | [5] |
| Melting Point | 67-70 °C (153-158 °F) (for free base) | [5] |
| Boiling Point | 232 °C (450 °F) (for free base) | [5] |
| Molecular Formula | C₉H₁₂ClNO (free base) | [4] |
| Molecular Weight | 185.66 g/mol (free base) | [4] |
Spectroscopic and Spectrometric Characterization
Definitive structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The following sections detail the expected spectral characteristics and provide standardized protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the molecular structure by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
Expected Spectral Features:
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¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, the methylene protons of the propoxy group, and the terminal methyl group. The protons on the aromatic ring will exhibit splitting patterns (doublets, doublet of doublets) based on their coupling with neighboring protons. The propoxy group should show a triplet for the -O-CH₂- protons, a sextet for the -CH₂- protons, and a triplet for the terminal -CH₃ protons. The amine (-NH₂) protons may appear as a broad singlet.
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¹³C NMR: The spectrum will show nine distinct carbon signals corresponding to the molecular structure. The chemical shifts will be influenced by the electron-withdrawing and donating effects of the substituents on the aromatic ring.
Protocol: NMR Spectroscopic Analysis
This protocol provides a standardized method for acquiring high-resolution NMR spectra of 3-Chloro-4-propoxyaniline hydrochloride.
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Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, given it is a hydrochloride salt) in a standard 5 mm NMR tube.[6] Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for data acquisition.[6]
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¹H NMR Acquisition:
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Acquire the spectrum using a standard single-pulse experiment.
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Typical spectral width: -2 to 12 ppm.
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Employ a sufficient number of scans (e.g., 16) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
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Acquire the spectrum using a proton-decoupled pulse sequence.
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Typical spectral width: 0 to 200 ppm.
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A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 5 seconds) are necessary due to the lower natural abundance of ¹³C.[7]
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Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Expected Characteristic Absorption Bands:
Based on the structure, the following key absorption bands are anticipated. These are analogous to those seen in similar structures like 3-chloro-4-fluoroaniline.[8]
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-3500 | N-H stretching | Primary Amine (-NH₂) |
| 2800-3000 | C-H stretching | Aliphatic (Propoxy group) |
| ~3100 | C-H stretching | Aromatic |
| 1600-1650 | N-H scissoring (bending) | Primary Amine (-NH₂) |
| 1450-1550 | C=C stretching | Aromatic Ring |
| 1200-1300 | C-N stretching | Aryl Amine |
| 1000-1100 | C-O stretching | Aryl-Alkyl Ether |
| 600-800 | C-Cl stretching | Aryl Halide |
Protocol: FT-IR Spectroscopic Analysis (KBr Pellet Method)
This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of solid samples.[6][8]
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Sample Preparation: Weigh approximately 1-2 mg of 3-Chloro-4-propoxyaniline hydrochloride and 100-200 mg of dry, spectroscopic grade KBr.
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Grinding: Transfer the KBr and the sample to a clean, dry agate mortar and gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.[8]
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Pellet Formation: Transfer a portion of the powdered mixture into a pellet-forming die. Place the die assembly into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.
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Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹, and collect a sufficient number of scans (e.g., 32) for a high-quality spectrum. A background spectrum of the empty sample holder is recorded first and automatically subtracted.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.
Expected Mass Spectrum Features:
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Molecular Ion Peak: Due to the presence of a single chlorine atom, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion (M⁺). Two peaks will be observed:
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An M⁺ peak corresponding to the molecule containing the ³⁵Cl isotope.
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An [M+2]⁺ peak corresponding to the molecule containing the ³⁷Cl isotope.
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Isotopic Ratio: The relative intensity of the M⁺ to the [M+2]⁺ peak will be approximately 3:1 , which is a definitive signature for a monochlorinated compound.[9]
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Fragmentation: Under electron ionization (EI), the molecule is expected to fragment through pathways such as loss of the propoxy group, cleavage of the propyl chain, and loss of the chlorine atom.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines a standard method for analyzing volatile and semi-volatile compounds like 3-Chloro-4-propoxyaniline (as the free base).[6][9]
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Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the free base in a volatile organic solvent such as dichloromethane or ethyl acetate.
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Instrumentation: Use a GC system coupled to a mass selective detector (MSD).
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GC Conditions:
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Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[6]
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Inlet Temperature: 250°C.
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Oven Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.[6]
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Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
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Synthesis and Analysis Workflow
The general workflow for utilizing a chemical intermediate like 3-Chloro-4-propoxyaniline involves synthesis, purification, and subsequent characterization to confirm identity and purity before its use in downstream applications.
Caption: General workflow for synthesis and quality control.
Safety, Handling, and Storage
Proper handling and storage are critical due to the potential hazards associated with this class of compounds. The following information is derived from safety data sheets for 3-Chloro-4-propoxyaniline and related anilines.[5][10]
Hazard Identification
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Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[5]
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Skin Sensitization: May cause an allergic skin reaction.[4][5]
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Carcinogenicity: May cause cancer.[5]
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Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[5]
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[5][11]
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Ventilation: Use only outdoors or in a well-ventilated area.[5]
-
Handling: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid breathing dust. Wash skin thoroughly after handling.[5]
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Storage: Store locked up in a well-ventilated place. Keep the container tightly closed.[12]
Conclusion
3-Chloro-4-propoxyaniline hydrochloride is a key chemical intermediate with well-defined physicochemical properties. Its characterization is reliably achieved through a combination of standard analytical techniques, including NMR, FT-IR, and mass spectrometry. A thorough understanding of these properties, coupled with strict adherence to safety and handling protocols, is essential for its effective and safe use in research and drug discovery applications. The data and protocols presented in this guide serve as a foundational resource for scientists and researchers working with this versatile compound.
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Aniline (Nucleophile)
Acetic Anhydride (Electrophile)
Acetanilide
Acetic Acid
